molecular formula C13H11FO2 B3111549 2-(Benzyloxy)-6-fluorophenol CAS No. 183293-59-6

2-(Benzyloxy)-6-fluorophenol

Cat. No.: B3111549
CAS No.: 183293-59-6
M. Wt: 218.22 g/mol
InChI Key: LVBVXYZBEVCJJQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-fluorophenol is an organic compound that features a benzyl ether group and a fluorine atom attached to a phenol ring

Preparation Methods

The synthesis of 2-(Benzyloxy)-6-fluorophenol typically involves the reaction of 2,6-difluorophenol with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of benzyl bromide to form the benzyl ether. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

2-(Benzyloxy)-6-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzyl ether group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. .

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-fluorophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

2-(Benzyloxy)-6-fluorophenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluoro-6-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBVXYZBEVCJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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